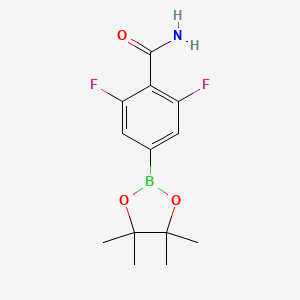

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Overview

Description

The compound “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a heterocyclic organic compound . It has a molecular weight of 241.042166 g/mol and a molecular formula of C11H14BF2NO2 .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often obtained through substitution reactions . For example, “1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is obtained by a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

The compound has a boiling point of 363.89ºC at 760 mmHg and a flash point of 173.875ºC. Its density is 1.205 g/cm³ .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization : The compound has been synthesized and characterized using spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations are employed for comparative analysis and to confirm the structure (Wu, Chen, Chen, & Zhou, 2021).

Crystal Structure and DFT Study : In similar compounds, X-ray diffraction and DFT calculations are used for crystallographic and conformational analyses, revealing key physicochemical properties (Huang et al., 2021).

Chemical Synthesis Methods

- Pd-Catalyzed Borylation : The compound is used in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).

Application in Material Science

- Photoluminescence and Base Doping : The compound is involved in the preparation of well-defined poly(2,7-fluorene) derivatives showing promising properties for the fabrication of efficient blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).

Fluorescent Probes and Sensing

Development of Fluorescent Prochelators : Boronic ester-based fluorescent prochelators respond to hydrogen peroxide and metal ions, decreasing fluorescence in the presence of Fe(3+) or Cu(2+) (Hyman & Franz, 2012).

Boronate-Based Fluorescence Probes : A series of boronate ester fluorescence probes are synthesized for detecting hydrogen peroxide, demonstrating the importance of electronic factors in probe design (Lampard et al., 2018).

Applications in Nanotechnology

- Polyfluorene Nanoparticles and Quantum Dot Hybrids : The compound is used in the creation of hybrid nanoparticles of polyfluorene and quantum dots, showcasing enhanced photostability and efficient energy transfer (Negele, Haase, Leitenstorfer, & Mecking, 2012).

properties

IUPAC Name |

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF2NO3/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6H,1-4H3,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZDBQKZAWFMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)

![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)